molecular formula C30H34N6O6S2 B2505252 4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 309969-38-8

4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2505252
CAS No.: 309969-38-8
M. Wt: 638.76
InChI Key: QFTRLMKERUFYST-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic small molecule investigated for its potential as a modulator of biological pathways. This complex benzamide-triazole hybrid features distinct pharmacophores, including a diethylsulfamoyl group and a carbamoylmethylsulfanyl linkage, which are often associated with targeted protein binding. Preliminary data and structural analysis suggest it may interact with enzyme families or receptors involved in cellular signaling . Its primary research value lies in chemical biology and early-stage drug discovery, where it serves as a key scaffold for exploring structure-activity relationships (SAR), optimizing potency, and understanding selectivity profiles against specific biological targets. Researchers utilize this compound in in vitro assays to evaluate its effects on cell proliferation, enzymatic activity, or other phenotypic readouts. Supplied with detailed analytical documentation, including HPLC and mass spectrometry data, this compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N6O6S2/c1-5-35(6-2)44(39,40)24-17-11-21(12-18-24)29(38)31-19-27-33-34-30(36(27)25-9-7-8-10-26(25)42-4)43-20-28(37)32-22-13-15-23(41-3)16-14-22/h7-18H,5-6,19-20H2,1-4H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTRLMKERUFYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include 2-methoxyphenyl isocyanate, which is known for its chemoselective nature and stability under various conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Reactivity of the Benzo[d]thiazole Moiety

The 7-chloro-4-methylbenzo[d]thiazole unit exhibits electrophilic substitution patterns due to electron-withdrawing effects of the chlorine atom and steric influence of the methyl group.

Reaction TypeConditionsOutcomeKey Observations
Nucleophilic Aromatic Substitution K₂CO₃, DMF, 80°CSubstitution at C-2 or C-6 positionsChlorine at C-7 directs reactivity to adjacent positions.
Oxidation H₂O₂, AcOHSulfur oxidation to sulfoxide/sulfoneLimited applicability due to pre-existing sulfonyl groups in the structure .

Piperazine Ring Reactions

The piperazine ring undergoes alkylation and acylation reactions at its secondary amine sites.

Reaction TypeReagentsProductStability
Alkylation Alkyl halides, DIPEA, CH₃CNQuaternary ammonium saltsHigh stability in polar solvents .
Acylation Acetyl chloride, TEAAcetylated piperazine derivativesRequires anhydrous conditions.

Thiophene Sulfonyl Group Reactivity

The thiophene-2-sulfonyl moiety participates in nucleophilic substitutions and redox reactions.

Reaction TypeConditionsOutcomeNotes
Sulfonamide Hydrolysis HCl (6M), refluxThiophene-2-sulfonic acidSlow kinetics due to steric hindrance .
Reduction LiAlH₄, THFThiophene thiol derivativesNot typically favored due to competing side reactions .

Pyrrolidine-Methanone Linkage

The pyrrolidine ring and ketone group enable cyclization and condensation reactions.

Reaction TypeReagentsProductYield
Enolate Formation LDA, THF, -78°Cα-Substituted pyrrolidine derivativesModerate (45–60%).
Mannich Reaction Formaldehyde, NH

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties by inhibiting bacterial growth through interference with folate synthesis. The specific compound has shown promise as a potential antimicrobial agent due to its structural similarities with known sulfonamide antibiotics.

Anticancer Potential

Studies have suggested that compounds containing triazole moieties can act as anticancer agents. The unique structure of 4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as Alzheimer’s disease and Type 2 diabetes mellitus (T2DM). The inhibition of these enzymes can lead to therapeutic effects by modulating neurotransmitter levels and glucose metabolism.

Case Study 1: Antimicrobial Testing

A series of sulfonamide derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, comparable to traditional sulfonamides, suggesting its potential use in treating bacterial infections .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a lead compound for further anticancer drug development .

Activity TypeTarget Enzyme/PathwayResultReference
AntimicrobialVarious bacteriaSignificant inhibition
AnticancerCancer cell linesInduced apoptosis
Enzyme InhibitionAcetylcholinesteraseIC50 = X µM
α-glucosidaseIC50 = Y µM

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazole ring and methoxyphenyl groups play a crucial role in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural Features

The target compound’s structural analogs can be categorized based on their heterocyclic cores and sulfamoyl substituents:

Compound Name/ID Core Structure Key Substituents Notable Features
Target Compound 1,2,4-Triazole 4-(Diethylsulfamoyl)benzamide; 2-methoxyphenyl; (4-methoxyphenyl)carbamoylmethyl Combines triazole flexibility with dual methoxy groups for enhanced solubility
LMM5 1,3,4-Oxadiazole 4-[Benzyl(methyl)sulfamoyl]benzamide; 5-(4-methoxyphenyl)methyl Benzyl-methyl sulfamoyl group may enhance membrane permeability
LMM11 1,3,4-Oxadiazole 4-[Cyclohexyl(ethyl)sulfamoyl]benzamide; 5-furan-2-yl Cyclohexyl-ethyl sulfamoyl group increases lipophilicity
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-thiazol-2-yl]benzamide Thiazole 4-Nitrophenyl; diethylsulfamoyl Nitro group may confer electron-withdrawing effects, altering reactivity
4-[Methyl(phenyl)sulfamoyl]-N-(thiazol-2-yl)benzamide Thiazole Methyl-phenyl sulfamoyl Compact sulfamoyl group could limit steric hindrance

Key Observations :

  • Heterocyclic Core : The 1,2,4-triazole in the target compound offers hydrogen-bonding capabilities distinct from 1,3,4-oxadiazoles (e.g., LMM5/LMM11) or thiazoles .
  • Sulfamoyl Groups : Diethylsulfamoyl (target) vs. benzyl/methyl (LMM5) or cyclohexyl/ethyl (LMM11) groups modulate steric bulk and hydrophobicity .
  • Aromatic Substitutents : Methoxy groups (target, LMM5) improve solubility, whereas nitro () or furan (LMM11) groups may influence redox activity .
Physicochemical Properties
Property Target Compound LMM5 LMM11 4-(diethylsulfamoyl)-thiazole
Molecular Weight ~650 g/mol (estimated) 535.6 g/mol 503.6 g/mol 498.5 g/mol
Melting Point Not reported Not reported Not reported Not reported
Solubility Moderate (methoxy) Low (benzyl group) Low (cyclohexyl) Low (nitro group)
LogP (estimated) ~3.5 ~4.2 ~3.8 ~3.0

Analysis :

  • The target compound’s methoxy groups likely enhance aqueous solubility compared to LMM11 (cyclohexyl) or thiazole derivatives with nitro substituents .

Critical Comparison :

  • LMM5 and LMM11 demonstrate direct antifungal activity via thioredoxin reductase inhibition, a mechanism likely applicable to the target compound given shared sulfamoyl motifs .
  • Thiazole derivatives () with pyridinyl substituents may exhibit divergent biological targets, highlighting the importance of core heterocycle selection .

Biological Activity

The compound 4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide represents a novel structure within the class of 1,2,4-triazole derivatives , which have been widely studied for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C27H36N4O5S2\text{C}_{27}\text{H}_{36}\text{N}_{4}\text{O}_{5}\text{S}_{2}

This complex structure integrates multiple functional groups that contribute to its biological properties.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. The antioxidant activity of 1,2,4-triazole derivatives has been documented in various studies. For instance, derivatives containing the triazole moiety have shown significant radical scavenging abilities.

  • DPPH Radical Scavenging Assay : The compound's antioxidant capacity was evaluated using the DPPH assay. Compounds with similar structures have demonstrated higher scavenging activities compared to standard antioxidants like ascorbic acid .

2. Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is well-established. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms.

  • Cell Line Studies : In vitro studies have shown that triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example:
    • U-87 (human glioblastoma) : The compound displayed significant cytotoxicity.
    • MDA-MB-231 (triple-negative breast cancer) : Lower cytotoxicity was observed compared to U-87 cells .
Cell LineIC50 (μM)Reference
U-876.2
MDA-MB-23127.3

3. Antimicrobial Activity

The antimicrobial properties of triazole derivatives have gained attention due to their potential in treating infections.

  • In Vitro Antimicrobial Screening : Various studies have reported the effectiveness of similar compounds against bacterial and fungal strains. The presence of the triazole ring enhances the interaction with microbial enzymes, leading to increased efficacy .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : The presence of sulfur and nitrogen atoms in the structure allows for effective interaction with ROS.
  • Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Membrane Disruption : Antimicrobial activity may involve disruption of microbial cell membranes through interactions with lipid bilayers.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Antioxidant Activity :
    • A synthesized triazole derivative showed antioxidant activity exceeding that of ascorbic acid by approximately 1.37 times in DPPH assays .
  • Anticancer Efficacy :
    • In a study involving various cancer cell lines, a related triazole derivative demonstrated selective cytotoxicity against breast and glioblastoma cancer cells, emphasizing the importance of structure in determining activity .
  • Antimicrobial Properties :
    • Research revealed that a series of triazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis involves sequential functionalization of the triazole core. Key steps include:

  • Triazole Ring Formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids under reflux (e.g., using acetic acid as solvent) .
  • Sulfanyl Group Introduction : Reaction of the triazole intermediate with mercaptoacetic acid derivatives via nucleophilic substitution (e.g., using DMF as solvent and K₂CO₃ as base) .
  • Sulfamoyl and Benzamide Coupling : Use of coupling agents like EDCI/HOBt for amide bond formation between the sulfamoyl group and benzamide moiety .
    Optimization :
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .

Basic: How is the compound structurally characterized, and what analytical techniques are essential?

Answer:

  • X-ray Crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement). Crystallize in DMSO/water mixtures and collect data at 100 K .
  • Spectroscopy :
    • NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions .
    • HRMS : Validate molecular weight with <5 ppm error .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can computational methods predict the compound’s mechanism of action or target binding?

Answer:

  • Molecular Docking : Use Glide (Schrödinger Suite) with the XP scoring function to model interactions with biological targets (e.g., enzymes like 5-lipoxygenase). Optimize ligand poses using OPLS-AA force fields and hydrophobic enclosure parameters .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR Studies : Corrogate substituent effects (e.g., methoxy vs. trifluoromethyl groups) on bioactivity using descriptors like logP and H-bond acceptors .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts or crystallographic disorder)?

Answer:

  • NMR Anomalies :
    • Check for tautomerism (common in triazoles) using variable-temperature NMR .
    • Compare experimental shifts with DFT-calculated values (e.g., Gaussian09 at B3LYP/6-31G* level) .
  • Crystallographic Disorder :
    • Apply TWINLAW in SHELXL to model twinning. Use PART instructions for disordered atoms .
    • Validate with Rint <0.05 and CC >0.9 .

Advanced: What experimental design principles apply to assessing its biological activity (e.g., antimicrobial or anticancer assays)?

Answer:

  • In Vitro Assays :
    • Antimicrobial : Use microdilution methods (CLSI guidelines) with S. aureus and E. coli (IC₅₀ <50 µg/mL indicates potency) .
    • Anticancer : MTT assay on HeLa or MCF-7 cells; normalize to cisplatin controls .
  • Control Strategies :
    • Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks.
    • Validate via triplicate runs with p<0.05 significance .

Advanced: How to design SAR studies for triazole derivatives of this compound?

Answer:

  • Vary Substituents : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or sulfanyl groups .
  • Assay Key Properties :
    • LogP (HPLC) to correlate lipophilicity with membrane permeability.
    • Enzyme inhibition (e.g., COX-2 IC₅₀ via fluorescence quenching) .
  • Data Analysis :
    • Use PCA (Principal Component Analysis) to cluster bioactivity trends.
    • Apply ML models (Random Forest) to predict optimal substituents .

Advanced: How to address low solubility or stability in biological assays?

Answer:

  • Solubility Enhancement :
    • Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes .
    • Modify sulfamoyl group to PEGylated derivatives .
  • Stability Testing :
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
    • Identify degradation products via LC-MS and adjust storage conditions (e.g., inert atmosphere) .

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